Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate typically involves the condensation of thiophene-2-carbaldehyde with ethyl hydrazinecarbodithioate. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .
Scientific Research Applications
Ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function. This can lead to antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of ethyl 2-[(thiophen-2-yl)methylidene]hydrazine-1-carbodithioate.
Ethyl hydrazinecarbodithioate: Another precursor used in the synthesis.
Thiophene derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share structural similarities and exhibit similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
213892-47-8 |
---|---|
Molecular Formula |
C8H10N2S3 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
ethyl N-(thiophen-2-ylmethylideneamino)carbamodithioate |
InChI |
InChI=1S/C8H10N2S3/c1-2-12-8(11)10-9-6-7-4-3-5-13-7/h3-6H,2H2,1H3,(H,10,11) |
InChI Key |
OEVVNCJXZXPXHM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NN=CC1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.